molecular formula C17H15FN4O2S B12027829 4-((3,4-Dimethoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 585562-81-8

4-((3,4-Dimethoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12027829
CAS No.: 585562-81-8
M. Wt: 358.4 g/mol
InChI Key: ORCGVIBERTZPBK-VXLYETTFSA-N
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Description

4-((3,4-Dimethoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a fluorophenyl group, and a dimethoxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-Dimethoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-Dimethoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-((3,4-Dimethoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((3,4-Dimethoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of biological processes. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,4-Dimethoxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
  • 4-((3,4-Dimethoxybenzylidene)amino)-3-(2-bromophenyl)-1H-1,2,4-triazole-5(4H)-thione
  • 4-((3,4-Dimethoxybenzylidene)amino)-3-(2-methylphenyl)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

The uniqueness of 4-((3,4-Dimethoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione lies in its specific structural features, such as the presence of a fluorophenyl group and a dimethoxybenzylidene moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

585562-81-8

Molecular Formula

C17H15FN4O2S

Molecular Weight

358.4 g/mol

IUPAC Name

4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15FN4O2S/c1-23-14-8-7-11(9-15(14)24-2)10-19-22-16(20-21-17(22)25)12-5-3-4-6-13(12)18/h3-10H,1-2H3,(H,21,25)/b19-10+

InChI Key

ORCGVIBERTZPBK-VXLYETTFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F)OC

Origin of Product

United States

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